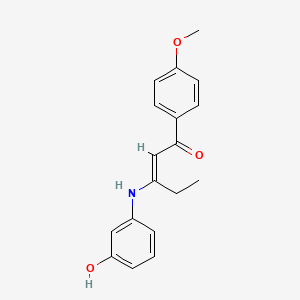
(E)-3-(3-hydroxyanilino)-1-(4-methoxyphenyl)-2-penten-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(3-hydroxyanilino)-1-(4-methoxyphenyl)-2-penten-1-one is an organic compound that belongs to the class of enones Enones are characterized by the presence of a conjugated system of a carbon-carbon double bond and a carbon-oxygen double bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-hydroxyanilino)-1-(4-methoxyphenyl)-2-penten-1-one typically involves the condensation of 3-hydroxyaniline with 4-methoxybenzaldehyde in the presence of a base. The reaction proceeds via a Knoevenagel condensation mechanism, where the base deprotonates the 3-hydroxyaniline, allowing it to attack the carbonyl carbon of the 4-methoxybenzaldehyde. The resulting intermediate undergoes dehydration to form the final enone product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-(3-hydroxyanilino)-1-(4-methoxyphenyl)-2-penten-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone to the corresponding alcohol or alkane.
Substitution: The hydroxyl and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
(E)-3-(3-hydroxyanilino)-1-(4-methoxyphenyl)-2-penten-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of materials with specific optical or electronic properties.
Wirkmechanismus
The mechanism of action of (E)-3-(3-hydroxyanilino)-1-(4-methoxyphenyl)-2-penten-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of specific biological pathways. The exact mechanism depends on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-3-(3-hydroxyanilino)-1-phenyl-2-penten-1-one: Similar structure but lacks the methoxy group.
(E)-3-(3-methoxyanilino)-1-(4-methoxyphenyl)-2-penten-1-one: Similar structure but has an additional methoxy group on the aniline ring.
Uniqueness
(E)-3-(3-hydroxyanilino)-1-(4-methoxyphenyl)-2-penten-1-one is unique due to the presence of both hydroxyl and methoxy groups, which can influence its reactivity and interactions with biological targets. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C18H19NO3 |
|---|---|
Molekulargewicht |
297.3 g/mol |
IUPAC-Name |
(E)-3-(3-hydroxyanilino)-1-(4-methoxyphenyl)pent-2-en-1-one |
InChI |
InChI=1S/C18H19NO3/c1-3-14(19-15-5-4-6-16(20)11-15)12-18(21)13-7-9-17(22-2)10-8-13/h4-12,19-20H,3H2,1-2H3/b14-12+ |
InChI-Schlüssel |
SEXIWTJTWINHHS-WYMLVPIESA-N |
Isomerische SMILES |
CC/C(=C\C(=O)C1=CC=C(C=C1)OC)/NC2=CC(=CC=C2)O |
Kanonische SMILES |
CCC(=CC(=O)C1=CC=C(C=C1)OC)NC2=CC(=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B15010268.png)
![2,4-dichloro-6-[(E)-{[2-(4-hydroxy-3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]phenol](/img/structure/B15010271.png)
![N-(2,3-dimethylphenyl)-N'-(2-methylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B15010274.png)
![5-(4-methylphenyl)-3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B15010277.png)
![2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-3-nitro-4H,5H-pyrano[4,3-b]pyran-5-one](/img/structure/B15010282.png)
![4,4-Dimethyl-6-[(2-methylprop-2-en-1-yl)sulfanyl]-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile](/img/structure/B15010292.png)
![2-chloro-N-[2-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B15010294.png)
![N-(4-methylphenyl)-2-[3-(phenylsulfanyl)-1H-indol-2-yl]acetamide](/img/structure/B15010303.png)
![N-cyclohexyl[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B15010317.png)
![2-(4-hydroxy-3-methoxyphenyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B15010323.png)
![(4-chlorophenyl)[5-(4-fluorophenyl)-5-hydroxy-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B15010337.png)

![ethyl (4Z)-4-[(5-bromo-2-methoxyphenyl)methylidene]-2-methyl-1-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B15010359.png)
![1-[(2-chloro-5-nitrophenyl)sulfonyl]-1H-benzotriazole](/img/structure/B15010371.png)
